molecular formula C26H27N3O4 B11179896 N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B11179896
M. Wt: 445.5 g/mol
InChI Key: GPKMUXNISLIYCI-UHFFFAOYSA-N
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Description

N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a furan ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the furan ring, and the attachment of the benzyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Furan Ring: This step may involve the use of furan derivatives and coupling reactions.

    Attachment of the Benzyl Group: This can be done using benzyl halides and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the furan ring can participate in π-π interactions. The piperidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(THIOPHEN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(PYRIDINE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE provides unique electronic properties and reactivity compared to similar compounds with different heterocyclic rings. This can influence the compound’s binding affinity, stability, and overall biological activity.

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

N-[2-[benzyl(methyl)carbamoyl]phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H27N3O4/c1-28(18-19-8-3-2-4-9-19)25(31)21-10-5-6-11-22(21)27-24(30)20-13-15-29(16-14-20)26(32)23-12-7-17-33-23/h2-12,17,20H,13-16,18H2,1H3,(H,27,30)

InChI Key

GPKMUXNISLIYCI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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